

Physicochemical Properties of 1-(Piperidin-4ylmethyl)piperazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-(Piperidin-4-ylmethyl)piperazine

Cat. No.: B15323706

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties of "1-(Piperidin-4-ylmethyl)piperazine." Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this guide also furnishes information on its common synthetic precursor, tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate, and outlines standardized experimental protocols for the determination of key physicochemical parameters.

Compound Identification and Structure

1.1. Target Compound: 1-(Piperidin-4-ylmethyl)piperazine

• IUPAC Name: 1-(Piperidin-4-ylmethyl)piperazine

Chemical Structure:

Molecular Formula: C10H21N3

Molecular Weight: 183.30 g/mol

 Note: Extensive searches did not yield a specific CAS number or experimental physicochemical data for this compound.



1.2. Synthetic Precursor: tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

This compound is a common intermediate in the synthesis of **1-(Piperidin-4-ylmethyl)piperazine**, where the tert-butoxycarbonyl (Boc) group is a protecting group on one of the piperazine nitrogens.

• IUPAC Name: tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate[1]

• CAS Number: 1211568-27-2[1][2][3]

Chemical Structure:

Quantitative Physicochemical Data

As experimental data for **1-(Piperidin-4-ylmethyl)piperazine** is not readily available, the following table summarizes the known properties of its Boc-protected precursor. The removal of the Boc group to yield the target compound will significantly alter these properties, particularly solubility and basicity.

Table 1: Physicochemical Properties of tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

| Property | Value | Source |
|--------------------|--|--------|
| Molecular Formula | C15H29N3O2 | [3] |
| Molecular Weight | 283.41 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Purity | >98.0% (HPLC) | |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | |

Synthesis and Logical Relationships







The target compound, **1-(Piperidin-4-ylmethyl)piperazine**, is typically obtained by the deprotection of its Boc-protected precursor. This is a standard procedure in organic synthesis.



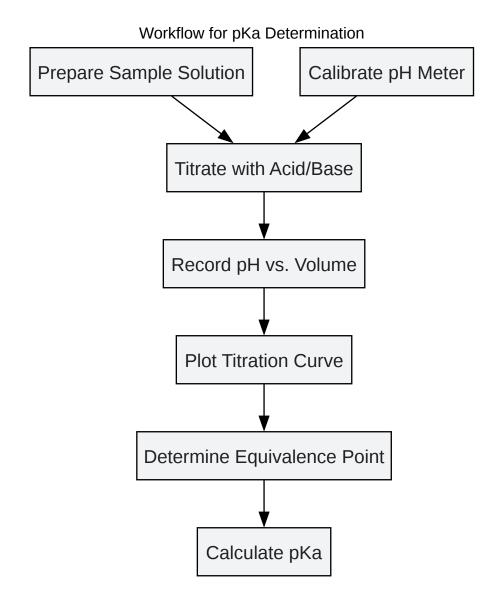
Synthesis of 1-(Piperidin-4-ylmethyl)piperazine

tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Acidic Conditions
(e.g., TFA or HCl)

1-(Piperidin-4-ylmethyl)piperazine





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